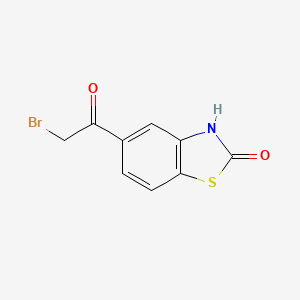

5-Bromoacetyl 2-benzothiazolinone

Description

Properties

Molecular Formula |

C9H6BrNO2S |

|---|---|

Molecular Weight |

272.12 g/mol |

IUPAC Name |

5-(2-bromoacetyl)-3H-1,3-benzothiazol-2-one |

InChI |

InChI=1S/C9H6BrNO2S/c10-4-7(12)5-1-2-8-6(3-5)11-9(13)14-8/h1-3H,4H2,(H,11,13) |

InChI Key |

WZRVPRHEVXBCSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)CBr)NC(=O)S2 |

Origin of Product |

United States |

The Significance of Benzothiazole and Benzothiazolinone Architectures in Medicinal Chemistry

Benzothiazoles, which feature a benzene (B151609) ring fused to a thiazole (B1198619) ring, and their benzothiazolinone (B8138533) counterparts, are heterocyclic compounds of immense interest in the pharmaceutical sciences. nih.govbibliomed.org Their structural motifs are present in a wide array of biologically active molecules, underpinning their status as important pharmacophores. jchemrev.comijper.org The inherent chemical properties of these scaffolds, including their aromaticity and ability to participate in various non-covalent interactions, allow them to bind effectively to a diverse range of biological targets.

The broad spectrum of pharmacological activities associated with benzothiazole (B30560) and benzothiazolinone derivatives is a testament to their chemical adaptability. Researchers have successfully synthesized and evaluated numerous analogues that exhibit a wide range of therapeutic effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. nih.govjchemrev.comresearchgate.net This versatility has made them a focal point of drug discovery programs worldwide. tandfonline.comnih.gov The ability to readily modify the core structure allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles, a crucial aspect of modern drug development. jchemrev.comjchemrev.com

The Bromoacetyl Moiety: a Reactive Pharmacophore

The strategic incorporation of a bromoacetyl group (–COCH2Br) into a molecular scaffold, such as in 5-Bromoacetyl 2-benzothiazolinone, introduces a highly reactive electrophilic center. This functional group is a key player in the design of targeted covalent inhibitors, a class of drugs that form a permanent bond with their biological target. The carbon atom of the acetyl group, being adjacent to both a carbonyl group and a bromine atom, is highly susceptible to nucleophilic attack from amino acid residues like cysteine, histidine, or lysine (B10760008) found at the active sites of enzymes or receptors.

This reactivity is not indiscriminate. The bromoacetyl moiety is often employed as a "warhead" in affinity labeling, a technique used to identify and map the binding sites of biomolecules. The inherent reactivity of the bromoacetyl group allows it to act as a probe, forming a stable covalent bond with nearby nucleophiles within the binding pocket of a target protein. This irreversible binding can lead to potent and sustained inhibition of the target's function. The strategic placement of the bromoacetyl group on the benzothiazole (B30560) or benzothiazolinone (B8138533) scaffold is therefore a critical design element, ensuring that the reactive moiety is correctly positioned to interact with its intended target.

While the term "pharmacophore" traditionally refers to the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target, the bromoacetyl group can be considered a "reactive pharmacophore." nih.gov Its role extends beyond simple recognition to include the formation of a covalent bond, a feature that can significantly enhance the potency and duration of action of a drug molecule.

A Historical Perspective on Bromoacetylated Heterocyclic Compounds

Classical Synthetic Routes

Traditional methods for synthesizing bromoacetylated benzothiazoles often rely on multi-step sequences involving acylation, bromination, and cyclization reactions. These routes, while effective, sometimes require harsh conditions and may generate significant waste.

Acylation-Bromination Sequences

A primary strategy for introducing the bromoacetyl group onto the benzothiazole (B30560) scaffold is through a sequence of acylation and subsequent bromination. This can be performed on various precursors, including benzothiazolinone (B8138533) itself, 2-acetylbenzothiazole, or even starting from salicylaldehyde (B1680747) derivatives.

One common approach involves the Friedel-Crafts acylation of a suitable benzothiazole precursor. For instance, benzothiazole can be acylated at the 2-position by acyl radicals generated from aldehydes. rsc.org The resulting acetylated intermediate can then be subjected to bromination. The bromination of isatin, a related heterocyclic compound, can be achieved using N-bromoacetamide in acetic acid to yield 5-bromoisatin. scielo.br A similar strategy could be envisioned for acetylated benzothiazoles.

Alternatively, a salicylaldehyde derivative can be used as a starting material. A disclosed method for synthesizing 5-(2-bromoacetyl)-2-hydroxybenzaldehyde (B115002) involves the acylation of salicylaldehyde to produce 2-(acetoxy)-benzaldehyde, followed by a rearrangement and subsequent bromination. patsnap.com This bromoacetylated salicylaldehyde could then potentially undergo cyclization with a suitable sulfur and nitrogen source to form the desired benzothiazole ring.

Another route starts with salicylamide, which is acylated and then brominated to yield 5-(bromoacetyl) salicylamide. google.com This intermediate is key in several synthetic pathways. google.com

The following table summarizes representative classical acylation-bromination reactions.

| Starting Material | Reagents | Product | Reference |

| Salicylaldehyde | 1. Acetic anhydride, Glacial acetic acid; 2. Lewis Acid (e.g., AlCl3, FeCl3); 3. Bromine | 5-(2-bromoacetyl)-2-hydroxybenzaldehyde | patsnap.com |

| Salicylamide | Acetyl chloride, followed by bromination | 5-(bromoacetyl) salicylamide | google.com |

| Isatin | N-bromoacetamide, Acetic acid | 5-Bromoisatin | scielo.br |

Nucleophilic Substitution Reactions in Precursor Synthesis

Nucleophilic substitution reactions are fundamental in building the benzothiazole core and introducing necessary functionalities prior to bromoacetylation. These reactions often involve the substitution of a leaving group on an aromatic ring with a nucleophile. youtube.com For example, the synthesis of 2-substituted benzothiazoles can be achieved through the reaction of 2-haloanilines with dithiocarbamates. nih.gov While 2-iodoaniline (B362364) reacts without a catalyst, 2-bromoanilines require a copper catalyst like CuO. nih.gov

Furthermore, nucleophilic aromatic substitution plays a role in the synthesis of hybrid molecules. For instance, 2-mercaptobenzothiazole (B37678) can react with 7-chloro-4,6-dinitro-2,1,3-benzoxadiazole 1-oxide, where the chlorine atom is displaced by the sulfur nucleophile. nih.gov

Condensation Reactions for Formation of Bromoacetylated Intermediates

Condensation reactions are a cornerstone in the synthesis of the benzothiazole ring system itself. The most prevalent method involves the condensation of 2-aminobenzenethiol with various carbonyl compounds, such as aldehydes, ketones, carboxylic acids, or acyl chlorides. mdpi.combohrium.commdpi.com

Specifically, to obtain a bromoacetylated benzothiazole, one could condense 2-aminobenzenethiol with a bromoacetyl-containing carboxylic acid or its derivative. For instance, the condensation of 2-aminothiophenols with chloroacetyl chloride in toluene (B28343) can yield 2-chloromethyl-benzothiazole, an alkylating agent, in good yields. nih.gov A similar reaction with bromoacetyl chloride would be expected to produce the corresponding 2-bromoacetylmethyl-benzothiazole.

The condensation of 2-aminobenzenethiols with nitriles, catalyzed by copper, provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.org This method is compatible with a wide array of functional groups. organic-chemistry.org

The following table provides examples of condensation reactions for benzothiazole synthesis.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| 2-Aminobenzenethiol | Aldehydes | H2O2/HCl, Ethanol (B145695), Room Temperature | 2-Aryl/Alkyl-benzothiazole | youtube.com |

| 2-Aminobenzenethiol | Aldehydes | Polystyrene polymer with iodine acetate (B1210297), Dichloromethane | 2-Aryl/Alkyl-benzothiazole | youtube.com |

| 2-Aminobenzenethiol | Nitriles | Cu(OAc)2, Et3N, Ethanol, 70°C | 2-Substituted benzothiazoles | organic-chemistry.org |

| 2-Aminothiophenols | Chloroacyl chlorides | Toluene, Room Temperature | 2-Chloroalkyl-benzothiazoles | nih.gov |

Advanced and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. Microwave-assisted synthesis and ultrasound-mediated reactions are at the forefront of these green chemistry approaches for preparing benzothiazole derivatives. bohrium.comresearchgate.net

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. globalresearchonline.netjournaljpri.comarkat-usa.org

The synthesis of benzothiazoles and benzoxazoles has been successfully achieved through a one-pot cyclocondensation of 2-aminothiophenols or 2-aminophenols with aldehydes under microwave irradiation, promoted by phenyliodonium (B1259483) bis(trifluoroacetate) (PIFA). ias.ac.in This method offers good to excellent yields. ias.ac.in Another microwave-assisted approach involves the condensation of 2-aminothiophenols with chloroacetyl chloride in acetic acid, which is both efficient and environmentally friendly. mdpi.com

The synthesis of various heterocyclic compounds, including benzothiazines and triazolothiadiazoles, has been significantly improved by using microwave-assisted techniques. globalresearchonline.netscielo.br These methods are noted for their high yields, purity of products, and ease of work-up. globalresearchonline.netscielo.br

Ultrasound-Mediated Reactions

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of heterocyclic compounds. researchgate.netresearchgate.net Ultrasound irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation.

An efficient green protocol for the synthesis of benzo researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidine analogues utilizes ultrasound irradiation for the one-pot fusion of 2-aminobenzothiazole (B30445) with aldehydes and active methylene (B1212753) compounds. bohrium.com This method is catalyzed by ammonium (B1175870) acetate in ethanol. bohrium.com While direct ultrasound-mediated synthesis of 5-bromoacetyl-2-benzothiazolinone is not explicitly detailed in the provided context, the successful application of ultrasound in related benzothiazole syntheses suggests its potential applicability. bohrium.comnih.gov

Strategies for Regioselective Bromoacetylation of Benzothiazole/Benzothiazolinone Systems

The regioselective introduction of a bromoacetyl group onto the benzothiazole or benzothiazolinone ring system is a critical aspect of the synthesis of compounds like 5-Bromoacetyl-2-benzothiazolinone. The position of substitution is governed by the electronic properties of the heterocyclic system and the directing effects of the substituents already present on the ring.

The Friedel-Crafts acylation is the most common method for introducing an acyl group, such as the bromoacetyl group, onto an aromatic ring. wikipedia.orgsigmaaldrich.commasterorganicchemistry.comacs.org This reaction involves the use of a bromoacetylating agent, typically bromoacetyl chloride or bromoacetic anhydride, in the presence of a Lewis acid catalyst. wikipedia.orgsigmaaldrich.com The Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), activates the acylating agent, generating a highly electrophilic acylium ion (or a complex that functions as such), which then attacks the electron-rich aromatic ring. sigmaaldrich.comyoutube.com

To achieve regioselectivity, particularly to obtain the 5-substituted product, careful control of reaction parameters is essential. This includes the choice of Lewis acid catalyst, the solvent, and the reaction temperature. In some cases, a protecting group strategy might be employed to block more reactive positions and direct the acylation to the desired carbon atom. For example, if the nitrogen of the benzothiazolinone is acylated, this can further influence the regiochemical outcome of the Friedel-Crafts reaction on the benzene (B151609) ring.

Methodological Validation in Synthetic Procedures

The validation of any synthetic procedure is crucial to ensure the identity, purity, and yield of the target compound. For the synthesis of 5-Bromoacetyl-2-benzothiazolinone, a combination of spectroscopic and chromatographic techniques would be employed for its characterization and the validation of the synthetic method.

Reaction Monitoring and Purification: The progress of the bromoacetylation reaction would typically be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product. Upon completion, the reaction mixture is worked up to remove the catalyst and any inorganic byproducts. The crude product is then purified, commonly by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

Structural Characterization: The structure of the synthesized 5-Bromoacetyl-2-benzothiazolinone would be confirmed using a variety of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for structural elucidation. In the ¹H NMR spectrum, the characteristic signals for the aromatic protons on the benzothiazolinone ring would confirm the position of substitution. The presence of a singlet corresponding to the methylene protons of the bromoacetyl group (-COCH₂Br) would also be a key indicator.

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the functional groups present in the molecule. Key absorptions would include those for the N-H and C=O stretching of the lactam in the benzothiazolinone ring, the C=O stretching of the ketone in the bromoacetyl group, and the C-Br stretching.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which should correspond to the calculated molecular formula of 5-Bromoacetyl-2-benzothiazolinone, thus confirming its elemental composition.

Yield and Purity Determination: The yield of the purified product is calculated based on the amount of starting material used. The purity of the final compound is typically assessed by high-performance liquid chromatography (HPLC) or by the sharpness of its melting point.

The following table summarizes typical data that would be collected for the validation of the synthesis of 5-Bromoacetyl-2-benzothiazolinone, based on procedures for analogous compounds.

| Parameter | Method | Expected Result |

| Reaction Monitoring | Thin-Layer Chromatography (TLC) | Disappearance of starting material spot and appearance of a new product spot. |

| Purification | Recrystallization/Column Chromatography | Isolation of a pure solid. |

| Structural Confirmation | ¹H NMR, ¹³C NMR, IR, HRMS | Spectra consistent with the structure of 5-Bromoacetyl-2-benzothiazolinone. |

| Yield | Gravimetric analysis | Percentage yield calculated based on the limiting reagent. |

| Purity | HPLC, Melting Point | High purity (e.g., >95%) and a sharp melting point range. |

The synthesis of related acetylated benzimidazole (B57391) compounds has been reported, providing a basis for the expected reaction conditions and characterization data. For example, the synthesis of 2-acetylbenzimidazole (B97921) has been achieved through various methods, and its structure confirmed by spectroscopic means. biointerfaceresearch.com These established procedures for similar heterocyclic systems provide a strong framework for the development and validation of a synthetic route to 5-Bromoacetyl-2-benzothiazolinone.

Nucleophilic Substitution Reactions of the α-Bromo Carbonyl Group

The presence of a bromine atom adjacent to a carbonyl group in 5-bromoacetyl-2-benzothiazolinone makes the α-carbon highly electrophilic and susceptible to attack by nucleophiles. This facilitates a range of substitution reactions, leading to the formation of diverse derivatives.

Reaction with Nitrogen-Containing Nucleophiles

Nitrogen-based nucleophiles, such as amines, thioureas, and amidino-thioureas, readily react with the α-bromo ketone of bromoacetylated benzothiazoles. nih.govanalis.com.my This reaction typically proceeds via a standard SN2 mechanism, where the nucleophilic nitrogen atom displaces the bromide ion. youtube.comyoutube.comyoutube.com

The reaction with primary and secondary amines leads to the formation of the corresponding α-amino ketone derivatives. youtube.comyoutube.com These reactions are often carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction. youtube.com The use of excess amine can also serve this purpose. youtube.comchemguide.co.uk

Thioureas and their derivatives, like amidino-thioureas, also act as potent nitrogen nucleophiles in reactions with α-bromo ketones. nih.gov The initial substitution product can then undergo further intramolecular reactions, often leading to the formation of new heterocyclic rings.

The following table summarizes the reactions of bromoacetylated benzothiazoles with various nitrogen-containing nucleophiles:

| Nucleophile | Reagent | Product Type | Ref. |

| Amines | Primary or Secondary Amines | α-Amino Ketone | youtube.com, youtube.com |

| Thioureas | Thiourea (B124793) | α-Thiouronium Ketone | nih.gov |

| Amidino-thioureas | Amidino-thiourea | α-Amidinothiouronium Ketone | nih.gov |

| Heterocyclic Amines | 2-aminobenzimidazole (B67599), 3-amino-1,2,4-triazole | Substituted amino ketone | nih.gov |

Reaction with Sulfur-Containing Nucleophiles

Sulfur nucleophiles, particularly thiols, exhibit strong reactivity towards the α-bromo carbonyl group of 5-bromoacetyl-2-benzothiazolinone. nih.gov The reaction with thiols results in the formation of α-thioether derivatives. This reaction is analogous to the reaction with amines and proceeds through a nucleophilic substitution mechanism.

A notable example is the reaction with o-aminothiophenol, which can lead to the formation of more complex heterocyclic systems through subsequent cyclization steps. nih.gov

Reaction with Other Heterocyclic Amino Groups

The α-bromoacetyl group can also react with the amino groups present in other heterocyclic rings. For instance, reactions with 2-aminobenzimidazole and 3-amino-1,2,4-triazole have been reported to yield the corresponding substituted amino ketone derivatives. nih.gov These reactions expand the scope of derivatization, allowing for the synthesis of hybrid molecules containing multiple heterocyclic moieties.

Cyclization Reactions for Formation of Fused Heterocyclic Systems

A significant application of the reactivity of 5-bromoacetyl-2-benzothiazolinone and related compounds is in the synthesis of fused heterocyclic systems. The initial nucleophilic substitution product often contains functional groups that can participate in subsequent intramolecular cyclization reactions.

Synthesis of Thiazole (B1198619) Derivatives

The reaction of α-bromo ketones with thiourea or thioamides is a classic and widely used method for the synthesis of thiazole rings, known as the Hantzsch thiazole synthesis. nih.govanalis.com.mybepls.com In the case of 5-bromoacetyl-2-benzothiazolinone, reaction with thiourea would first lead to an intermediate α-thiouronium ketone. This intermediate can then cyclize and dehydrate to form a 2-aminothiazole (B372263) derivative fused or substituted with the benzothiazolinone moiety. nih.govanalis.com.my

Similarly, reaction with thiosemicarbazone derivatives in the presence of a base can also yield thiazole derivatives. nih.gov The versatility of this reaction allows for the introduction of various substituents onto the resulting thiazole ring. analis.com.myresearchgate.net

The following table outlines the reactants and resulting thiazole derivatives:

| Reactant 1 | Reactant 2 | Product | Ref. |

| α-Bromoketone | Thiourea/Thioamide | 2-Substituted Thiazole | nih.gov, analis.com.my |

| α-Bromoketone | Thiosemicarbazone | Substituted Thiazole | nih.gov |

| 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | Heterocyclic amines | Thiazole rings with azole moieties | nih.gov |

Synthesis of Imidazole (B134444) Derivatives

The synthesis of imidazole derivatives from α-bromo ketones can be achieved by reaction with amidines. The reaction of 5-bromoacetyl-2-benzothiazolinone with an amidine would proceed through initial nucleophilic substitution, followed by intramolecular cyclization and dehydration to form the imidazole ring. nih.govjocpr.com

Formation of Other Annulated Heterocycles (e.g., Pyran, Pyridine (B92270), Thiadiazole)

The bromoacetylated benzothiazolinone framework serves as a valuable starting point for the synthesis of annulated, or fused, heterocyclic systems. The reactive α-haloketone moiety is a key functional handle that enables cyclization reactions to form new rings fused to the parent structure.

Pyridine Annulation: The construction of a pyridine ring fused to the benzothiazole core, creating pyrido[2,1-b]benzothiazole derivatives, can be achieved through multi-step reaction sequences. One established method involves the reaction of a benzothiazole precursor with an activated methylene group, such as 2-benzothiazoleacetonitrile, with 2-pyrone derivatives. researchgate.net The process typically begins with a Michael addition of a carbanion generated from the benzothiazole derivative to the pyrone, followed by a condensation and cyclization cascade to yield the fused pyridine ring. researchgate.net

Thiadiazole Annulation: The synthesis of thiadiazole-containing benzothiazole derivatives is another important derivatization strategy. While many approaches involve linking a pre-formed thiadiazole ring to the benzothiazole core via a spacer tandfonline.com, direct annulation is also feasible. A common strategy for forming a 1,3,4-thiadiazole (B1197879) ring involves the cyclization of thiosemicarbazide (B42300) derivatives. jocpr.com In the context of 5-bromoacetyl-2-benzothiazolinone, this could be envisioned by first converting the bromoacetyl group into a thiosemicarbazone, followed by oxidative cyclization to yield a fused thiadiazole system. Various cyclizing agents, such as phosphoric acids or phosphorus oxychloride, are known to facilitate such transformations. jocpr.comencyclopedia.pub

Pyran Annulation: Fused pyran rings can be synthesized through multi-component reactions involving the bromoacetylated scaffold. For instance, a reaction of the α-bromo ketone with a suitable precursor like malononitrile (B47326) in the presence of an aromatic aldehyde could lead to the formation of a 4H-pyran ring. scirp.org This type of reaction often proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization. scirp.orgnih.gov

| Annulated Heterocycle | General Strategy | Key Reagents/Intermediates | Relevant Citations |

|---|---|---|---|

| Pyridine | Michael addition followed by condensation-cyclization | 2-Pyrones, 2-Benzothiazoleacetonitrile (as precursor model) | researchgate.net |

| Thiadiazole | Cyclization of thiosemicarbazone intermediate | Thiosemicarbazide, Oxidizing/Cyclizing agents (e.g., POCl₃) | jocpr.comencyclopedia.pub |

| Pyran | Multi-component reaction | Malononitrile, Aromatic aldehydes | scirp.orgnih.gov |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) Involving Bromoacetylated Scaffolds

Cross-coupling reactions are fundamental in modern organic synthesis for creating carbon-carbon bonds. The Suzuki-Miyaura reaction, which typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate, is a prominent example. tandfonline.com

The applicability of the Suzuki-Miyaura reaction to a bromoacetylated benzothiazole scaffold depends on the position of the halogen. The classic Suzuki reaction is most effective for aryl halides (where the halogen is directly attached to the aromatic ring). tandfonline.comnih.gov Therefore, if the benzothiazole ring itself were substituted with a bromine or iodine atom at positions 4, 5, 6, or 7, it would be an excellent candidate for Suzuki-Miyaura coupling to introduce new aryl, heteroaryl, or alkyl groups at that position. Such reactions are known to proceed with a wide range of boronic acids and esters under mild conditions, tolerated by many functional groups. nih.govnih.gov

However, the bromine atom in "5-bromoacetyl-2-benzothiazolinone" is part of a bromoacetyl group, making it an α-bromo ketone. This alkyl halide-type bromine has different reactivity compared to an aryl halide. While not the conventional substrate for Suzuki-Miyaura reactions, α-halo ketones can participate in other metal-catalyzed cross-coupling reactions. For example, Negishi (organozinc) and Stille (organotin) couplings have been used for such transformations. Furthermore, modifications of the Suzuki protocol and other novel cross-electrophile couplings are continuously being developed to expand the scope to include different types of electrophiles. jocpr.com

| Reaction Type | Reactive Site on Scaffold | Coupling Partner | Typical Catalyst | Relevant Citations |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl-Br or Aryl-I on the benzothiazole ring | Organoboron compounds (e.g., boronic acids) | Palladium complexes (e.g., Pd(PPh₃)₄) | tandfonline.comnih.govnih.gov |

| Other Cross-Couplings (e.g., Negishi, Stille) | α-bromo ketone (bromoacetyl group) | Organozinc or Organotin reagents | Palladium or Nickel complexes | jocpr.com |

Other Significant Chemical Transformations (e.g., Oxidation, Reduction)

Beyond cyclization and cross-coupling, the functional groups within 5-bromoacetyl-2-benzothiazolinone allow for other important chemical transformations, primarily involving oxidation and reduction pathways.

Reduction: The carbonyl group of the bromoacetyl moiety is susceptible to reduction.

Reduction to Alcohol: Using standard reducing agents like sodium borohydride (B1222165) (NaBH₄), the ketone can be selectively reduced to a secondary alcohol, yielding a 5-(2-bromo-1-hydroxyethyl)-2-benzothiazolinone derivative. libretexts.org This transformation is a common and high-yielding reaction for ketones. libretexts.orgwikipedia.org

Reductive Dehalogenation: The carbon-bromine bond can be cleaved under certain reductive conditions. For instance, a method for the reductive bromination of ketones via trityl hydrazones has been described, which proceeds through radical intermediates. nih.gov

Oxidation: The benzothiazolinone scaffold contains sites that can be oxidized.

Sulfur Oxidation: The sulfur atom in the benzothiazole ring is a nucleophilic center that can be readily oxidized. Treatment with oxidizing agents such as hydrogen peroxide or peracids can convert the sulfide (B99878) into a sulfoxide (B87167) and, with stronger conditions or excess oxidant, into a sulfone. msu.edu

Oxidation of Methylene Group: While the oxidation of an α-halo methylene group is complex, certain strong oxidizing agents can potentially convert the bromoacetyl group into a bromoglyoxal-type structure. However, this is generally a challenging transformation.

Substitution/Hydrolysis: The α-bromo ketone is a potent electrophile and readily undergoes nucleophilic substitution. A significant transformation is its hydrolysis to an α-hydroxy ketone. This can be achieved using various reagents, including sodium nitrite (B80452) in DMF, which proceeds via an alkyl nitrite intermediate followed by hydrolysis. researchgate.net

| Transformation | Functional Group Involved | Product Functional Group | Typical Reagents | Relevant Citations |

|---|---|---|---|---|

| Reduction | Ketone (C=O) | Secondary Alcohol (-CH(OH)-) | Sodium borohydride (NaBH₄) | libretexts.orgwikipedia.org |

| Oxidation | Sulfide (-S-) | Sulfoxide (-SO-), Sulfone (-SO₂-) | H₂O₂, Peracids (e.g., m-CPBA) | msu.edu |

| Hydrolysis | α-bromo ketone (-C(=O)CH₂Br) | α-hydroxy ketone (-C(=O)CH₂OH) | Sodium nitrite / DMF, H₂O | researchgate.net |

Biological Activities and Mechanistic Investigations of Bromoacetylated Benzothiazole/benzothiazolinone Derivatives

Anticancer Potential

Bromoacetylated benzothiazole (B30560) and benzothiazolinone (B8138533) derivatives have emerged as a promising class of anticancer agents. Their efficacy stems from their ability to interact with various cellular processes and molecular targets crucial for cancer cell survival and proliferation.

Cellular Mechanisms of Action (e.g., Induction of Apoptosis, Cell Cycle Arrest)

A primary mechanism through which benzothiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies on 2-substituted benzothiazoles in breast cancer cell lines have shown that these compounds can disrupt the mitochondrial membrane potential and increase the accumulation of reactive oxygen species, which are key events in the apoptotic cascade. nih.gov This leads to cell death, effectively halting the growth of the tumor. nih.gov

Furthermore, these derivatives can induce cell cycle arrest, a process that stops cell division. Flow cytometry analysis has revealed that treatment with certain benzothiazole compounds leads to an accumulation of cancer cells in the sub-G1 phase of the cell cycle, which is a hallmark of apoptosis. nih.govnih.gov By preventing cancer cells from progressing through the cell cycle and dividing, these compounds inhibit tumor growth.

Molecular Targets and Pathways (e.g., Tubulin Polymerization Inhibition, PGHS-1, FOXM1)

The anticancer activity of benzothiazole derivatives is linked to their interaction with specific molecular targets. One of the key targets identified is tubulin. Certain 1,2,3-triazole benzothiazole derivatives have been evaluated as tubulin polymerization inhibitors, demonstrating potent anti-esophageal cancer activities. dntb.gov.ua By inhibiting tubulin polymerization, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.

In addition to direct targets like tubulin, these compounds modulate critical signaling pathways involved in cancer progression. Research has shown that benzothiazole derivatives can downregulate the protein expression of Epidermal Growth Factor Receptor (EGFR), a key molecule in cell growth and proliferation. nih.goveurekaselect.com They also affect downstream signaling pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR, all of which are crucial for cancer cell survival. nih.goveurekaselect.com This modulation is accompanied by an increase in the transcription of pro-apoptotic genes like Bax and a decrease in anti-apoptotic genes. nih.goveurekaselect.com While the influence on these pathways is established, specific interactions with targets such as Prostaglandin H Synthase-1 (PGHS-1) and Forkhead Box M1 (FOXM1) by bromoacetylated benzothiazole derivatives are not as extensively detailed in the current literature.

In Vitro Cytotoxicity Studies on Various Cancer Cell Lines

The anticancer potential of bromoacetylated benzothiazole derivatives has been extensively validated through in vitro cytotoxicity studies against a wide range of human cancer cell lines. These studies typically determine the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50), which measures the compound's potency in inhibiting cancer cell growth.

Derivatives have shown significant activity against breast cancer (MCF-7), cervical cancer (HeLa), lung cancer (A549), and colon cancer (HCT-116) cell lines, among others. nih.govnih.govmdpi.comjnu.ac.bd For instance, certain novel benzothiazole derivatives exhibited more potent cytotoxicity against the MCF-7 cell line than the standard reference drug, cisplatin. nih.gov Similarly, substituted chlorophenyl oxothiazolidine-based benzothiazoles have shown effective anticancer activity against HeLa cells. nih.gov The broad-spectrum activity is highlighted by studies where derivatives were screened against 60 different tumor cell lines, demonstrating inhibitory activity at micromolar and even submicromolar concentrations. nih.gov

Table 1: In Vitro Cytotoxicity of Various Benzothiazole Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Compound Type | Cancer Cell Line | Measurement | Value (µM) | Source |

|---|---|---|---|---|

| Benzothiazole Derivative 6b | Breast (MCF-7) | IC50 | 5.15 | nih.gov |

| Benzothiazole Derivative 5c | Breast (MCF-7) | IC50 | 7.39 | nih.gov |

| Benzothiazole Derivative 5d | Breast (MCF-7) | IC50 | 7.56 | nih.gov |

| Cisplatin (Reference) | Breast (MCF-7) | IC50 | 13.33 | nih.gov |

| Hydrazine-based Benzothiazole | Cervical (HeLa) | IC50 | 2.41 | nih.gov |

| Naphthalimide Derivative 67 | Colon (HT-29) | IC50 | 3.47 | nih.gov |

| Naphthalimide Derivative 67 | Lung (A549) | IC50 | 3.89 | nih.gov |

| Naphthalimide Derivative 67 | Breast (MCF-7) | IC50 | 5.08 | nih.gov |

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | Lung (A549) | IC50 | 68 µg/mL | jnu.ac.bd |

| 6-nitrobenzo[d]thiazol-2-ol | Lung (A549) | IC50 | 121 µg/mL | jnu.ac.bd |

| Benzothiazole Derivative 1d | Cervical (HeLa) | IC50 | 1.84 | mdpi.com |

| Benzothiazole Derivative 1d | Ovarian (SKOV-3) | IC50 | 2.51 | mdpi.com |

Antimicrobial Efficacy

In an era of increasing antibiotic resistance, the development of new antimicrobial agents is a global health priority. nih.gov Benzothiazole-containing derivatives have shown remarkable potency against diverse Gram-positive and Gram-negative bacterial pathogens as well as various fungal strains. nih.govjchr.org

Antibacterial Activity (e.g., against Gram-Positive and Gram-Negative Strains)

Bromoacetylated benzothiazole derivatives exhibit a broad spectrum of antibacterial activity. Structure-activity relationship (SAR) studies have indicated that substitutions at the 2nd and 6th positions of the benzothiazole nucleus are critical for activity against both Gram-positive and Gram-negative bacteria. rsc.org

These compounds have been tested against a panel of bacteria, including Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. nih.govmdpi.com Certain benzothiazole derivatives bearing an amide moiety displayed potent, broad-spectrum activity, with Minimum Inhibitory Concentration (MIC) values as low as 3.91 µg/mL against Klebsiella pneumoniae. rsc.org Other studies have shown that isatin-clubbed benzothiazole derivatives can exhibit even greater activity against E. coli and P. aeruginosa than the reference drug ciprofloxacin. nih.gov

Table 2: Antibacterial Activity of Various Benzothiazole Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Compound Type | Bacterial Strain | Strain Type | MIC (µg/mL) | Source |

|---|---|---|---|---|

| Benzothiazole-Amide (A07) | Klebsiella pneumoniae | Gram-Negative | 3.91 | rsc.org |

| Benzothiazole-Amide (A07) | Escherichia coli | Gram-Negative | 7.81 | rsc.org |

| Benzothiazole-Isatin (41c) | Escherichia coli | Gram-Negative | 3.1 | nih.gov |

| Ciprofloxacin (Reference) | Escherichia coli | Gram-Negative | 12.5 | nih.gov |

| Benzothiazole-Isatin (41c) | Pseudomonas aeruginosa | Gram-Negative | 6.2 | nih.gov |

| Benzothiazole Derivative 3 | Staphylococcus aureus | Gram-Positive | 25 | mdpi.com |

| Benzothiazole Derivative 3 | Bacillus subtilis | Gram-Positive | 25 | mdpi.com |

| Benzothiazole Derivative 3 | Escherichia coli | Gram-Negative | 50 | mdpi.com |

| Dichloropyrazole-Benzothiazole | Gram-positive strains | Gram-Positive | 0.0156–0.25 | nih.gov |

| Dichloropyrazole-Benzothiazole | Gram-negative strains | Gram-Negative | 1–4 | nih.gov |

Antifungal Activity (e.g., against C. albicans, A. niger, C. neoformans)

The antifungal potential of benzothiazole derivatives is also significant. Research has demonstrated their efficacy against pathogenic fungi, including Candida albicans and Aspergillus niger. jchr.orgmdpi.com

One study investigated the in vitro activity of 6-amino-2-n-pentylthiobenzothiazole (APB) against 26 strains of Candida. nih.gov The results showed that 17 of the strains had an IC50 of ≤ 40 µmol/mL, indicating high susceptibility. nih.gov Other novel C-6 methyl-substituted benzothiazole derivatives have also shown potent antifungal activity against C. albicans, which is a common cause of skin and mucosal infections. scitechjournals.com The antifungal activity of these derivatives makes them promising candidates for further development. While activity against Candida and Aspergillus species is documented, specific studies detailing the efficacy of bromoacetylated benzothiazole derivatives against Cryptococcus neoformans are less prevalent in the reviewed literature.

Table 3: Antifungal Activity of Various Benzothiazole Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Compound Type | Fungal Strain | Measurement | Value | Source |

|---|---|---|---|---|

| Benzothiazole Derivative 3 | Candida albicans | MIC | 100 µg/mL | mdpi.com |

| Benzothiazole Derivative 4 | Candida albicans | MIC | 100 µg/mL | mdpi.com |

| Benzothiazole Derivative 3 | Aspergillus niger | MIC | 200 µg/mL | mdpi.com |

| Benzothiazole Derivative 4 | Aspergillus niger | MIC | 200 µg/mL | mdpi.com |

| 6-amino-2-n-pentylthio-benzothiazole (APB) | Candida (17 strains) | IC50 | ≤ 40 µmol/mL | nih.gov |

| 6-amino-2-n-pentylthio-benzothiazole (APB) | Candida (7 strains) | IC50 | 40-80 µmol/mL | nih.gov |

| C-6 Methyl-substituted (D-02) | Candida albicans | Zone of Inhibition | 20 mm (50µg/mL) | scitechjournals.com |

| C-6 Methyl-substituted (D-08) | Candida albicans | Zone of Inhibition | 21 mm (50µg/mL) | scitechjournals.com |

| Griseofulvin (Reference) | Candida albicans | Zone of Inhibition | 22 mm (50µg/mL) | scitechjournals.com |

Proposed Mechanisms of Antimicrobial Action (e.g., Ergosterol Production Inhibition)

The antimicrobial action of benzothiazole derivatives is multifaceted, involving various cellular targets. While direct evidence for 5-Bromoacetyl-2-benzothiazolinone specifically inhibiting ergosterol production is not extensively documented, this mechanism is a known target for other antifungal heterocyclic compounds, such as azoles and some benzimidazole (B57391) derivatives. nih.govnih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its disruption leads to increased membrane permeability and cell death. Preliminary studies on some benzothiazole derivatives suggest they may act by inhibiting lanosterol 14-alpha-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in Candida albicans. nih.gov

Beyond the potential for ergosterol biosynthesis inhibition, several other antimicrobial mechanisms have been proposed for the broader class of benzothiazole derivatives. These compounds are known to interfere with various essential cellular processes in bacteria and fungi. Documented mechanisms include the inhibition of enzymes crucial for bacterial survival, such as DNA gyrase, dihydropteroate synthase, and uridine diphosphate-N-acetyl enolpyruvyl glucosamine reductase (MurB). nih.gov Some derivatives have also been shown to act through membrane perturbation, disrupting the integrity of the microbial cell membrane, or by binding to DNA, thereby interfering with replication and transcription processes. rsc.org

Table 1: Proposed Antimicrobial Mechanisms of Benzothiazole Derivatives

| Proposed Mechanism | Target Enzyme/Process | Reference |

|---|---|---|

| Ergosterol Biosynthesis Inhibition | Lanosterol 14-alpha-demethylase (CYP51) | nih.gov |

| DNA Replication Inhibition | DNA Gyrase | nih.gov |

| Folate Synthesis Inhibition | Dihydropteroate Synthase | nih.gov |

| Cell Wall Synthesis Inhibition | MurB Enzyme | nih.gov |

| Membrane Disruption | Cellular Membrane Integrity | rsc.org |

Anti-tubercular Activity

Derivatives of benzothiazole and benzothiazolinone have emerged as a significant class of compounds with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Numerous studies have demonstrated the in vitro efficacy of benzothiazole derivatives against both drug-sensitive and drug-resistant strains of M. tuberculosis. The standard laboratory strain, H37Rv, is commonly used for initial screening. Bromoacetylated benzothiazoles and related structures have shown significant inhibitory activity, often reported as Minimum Inhibitory Concentration (MIC) values. For instance, various pyrimidine-tethered benzothiazole derivatives have exhibited high activity against the drug-sensitive H37Rv strain (ATCC 25177) with MIC values ranging from 0.24 to 0.98 µg/mL. nih.gov Furthermore, these compounds have also shown efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis, highlighting their potential to combat the challenge of antibiotic resistance. nih.govresearchgate.net

Table 2: In Vitro Anti-tubercular Activity of Representative Benzothiazole Derivatives

| Compound Class | M. tuberculosis Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrimidine-Benzothiazole Hybrids | H37Rv (ATCC 25177) | 0.24 - 0.98 | nih.gov |

| Pyrimidine-Benzothiazole Hybrids | MDR (ATCC 35822) | 0.98 - 1.95 | nih.gov |

| Pyrimidine-Benzothiazole Hybrids | XDR (RCMB 2674) | 3.9 - 7.81 | nih.gov |

| 2-Amino-6-thiocyanato Benzothiazoles | H37Rv | 25 - 50 | rsc.org |

A primary molecular target for the anti-tubercular activity of benzothiazinones, a class closely related to benzothiazolinones, is the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.govnih.gov DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall component, arabinogalactan. nih.gov Inhibition of this enzyme disrupts the formation of the cell wall, leading to bacterial death.

The mechanism of inhibition is often covalent and irreversible. nih.govplos.org For many nitro-benzothiazinones, the nitro group on the compound is reduced by DprE1 to a reactive nitroso intermediate. This intermediate then forms a covalent semimercaptal bond with a specific cysteine residue (Cys387) in the active site of the enzyme. nih.govacs.org This "suicide inhibition" permanently inactivates the enzyme. It is hypothesized that electrophilic warheads, such as the bromoacetyl group in 5-Bromoacetyl-2-benzothiazolinone, could similarly achieve covalent modification of this nucleophilic cysteine residue without the need for reductive activation. nih.gov

Antioxidant Activity

The benzothiazole scaffold is also associated with significant antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases.

The antioxidant activity of benzothiazole derivatives is commonly evaluated by their ability to scavenge stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov The DPPH radical has a deep violet color, which fades to pale yellow upon reduction by an antioxidant compound. The degree of color change, measured spectrophotometrically, indicates the radical scavenging capacity of the tested substance. researchgate.net This activity is attributed to the ability of the benzothiazole derivatives to donate a hydrogen atom or an electron to the free radical, thereby neutralizing it. ijprajournal.com The presence of certain substituents on the benzothiazole ring, such as hydroxyl (-OH) groups, can enhance this free radical scavenging activity, while electron-withdrawing groups may decrease it. ijprajournal.com

Table 3: DPPH Radical Scavenging Activity of Selected Benzothiazole Derivatives

| Compound | Concentration (µg/mL) | % Inhibition | Reference |

|---|---|---|---|

| BTA-1 | 60 | > Ascorbic Acid at 40 µg/mL | |

| BTA-5 | 80 | > Ascorbic Acid at 60 µg/mL | |

| BTA-8 | 100 | Comparable to Ascorbic Acid at 80 µg/mL | |

| Compound 7b (OH substituted) | - | High | ijprajournal.com |

| Compound 7d (NO2 substituted) | - | Low | ijprajournal.com |

Note: BTA-1, BTA-5, and BTA-8 are codes for specific 2-aryl benzothiazole derivatives from the cited study.

Enzyme Inhibition Beyond Anticancer/Antimicrobial Targets

Beyond their roles in fighting microbes and cancer, benzothiazole and benzothiazolinone derivatives have been identified as inhibitors of other key enzymes involved in different pathological conditions. This suggests a broad therapeutic potential for this class of compounds.

Notably, various derivatives have been shown to inhibit human carbonic anhydrases (hCAs), specifically isoforms hCA I, II, V, and XIII. nih.govnih.gov Carbonic anhydrases are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Certain amino acid-benzothiazole conjugates have shown potent inhibition of hCA II and hCA V with inhibition constants (Ki) in the micromolar range. nih.gov

Additionally, in the context of neurodegenerative disorders like Alzheimer's disease, benzothiazole derivatives have been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comajchem-a.com Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy in managing Alzheimer's symptoms. Some benzothiazolone derivatives have demonstrated potent and selective inhibition of BChE. mdpi.com

Table 4: Inhibition of Other Enzymes by Benzothiazole/Benzothiazolinone Derivatives

| Compound Class | Target Enzyme | Inhibition Value (Ki or IC50) | Reference |

|---|---|---|---|

| Amino Acid-Benzothiazole Conjugates | Carbonic Anhydrase II (hCA II) | 2.9 - 88.1 µM (Ki) | nih.gov |

| Amino Acid-Benzothiazole Conjugates | Carbonic Anhydrase V (hCA V) | 2.9 - 88.1 µM (Ki) | nih.gov |

| Benzothiazolone Derivative (M13) | Butyrylcholinesterase (BChE) | 1.21 µM (IC50) | mdpi.com |

| Benzothiazole-Azetidinone Hybrid (4b) | Acetylcholinesterase (AChE) | 679.9 µg/mL (IC50) | ajchem-a.com |

| Benzothiazole-Piperazine Derivative | Acetylcholinesterase (AChE) | 0.40 µM (IC50) | nih.gov |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.govnih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications. nih.gov Certain benzothiazole derivatives have been investigated as inhibitors of various human (h) carbonic anhydrase isoforms.

In one study, a series of novel benzothiazole derivatives incorporating amino acid moieties were synthesized and evaluated for their inhibitory activity against four human isoforms: hCA I, hCA II, hCA V, and hCA XIII. nih.gov Several of these compounds demonstrated good in vitro inhibitory properties, with inhibition constants (Kᵢ) in the micromolar range. nih.gov The amino acid-benzothiazole conjugates were found to be particularly effective against hCA V and hCA II. nih.gov Another study focused on 2-aminobenzothiazole (B30445) derivatives, which were also assessed for their potential as carbonic anhydrase inhibitors through molecular docking studies. benthamdirect.com While specific bromoacetylated derivatives were not the primary focus of these particular studies, the benzothiazole scaffold itself is established as a viable pharmacophore for CA inhibition. nih.govnih.gov

Table 1: Carbonic Anhydrase Inhibition by select Benzothiazole Derivatives

| Compound | hCA I (Kᵢ µM) | hCA II (Kᵢ µM) | hCA V (Kᵢ µM) | hCA XIII (Kᵢ µM) |

|---|---|---|---|---|

| Compound 1 | 10.1 | 8.8 | 2.9 | 4.3 |

| AAZ (Standard) | 0.25 | 0.012 | 0.025 | 0.019 |

Data sourced from a study on amino acid-benzothiazole conjugates. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins from arachidonic acid. nih.govnih.gov The COX-2 isoform is inducible and its expression is elevated during inflammation, making it a prime target for anti-inflammatory drugs. nih.govmdpi.com The benzothiazole nucleus is recognized as a scaffold that can produce anti-inflammatory effects, potentially through the inhibition of COX-2. stmjournals.inresearchgate.net

Research into benzothiazine derivatives, which are structurally related to benzothiazolinones, has shown selective COX-2 inhibition. koreascience.kr For instance, a series of 1,2-benzothiazine derivatives were evaluated, with several compounds demonstrating significantly higher selectivity for COX-2 over COX-1 compared to the reference drug meloxicam. nih.gov One derivative, BS23, exhibited an IC₅₀ of 13.19 µM for COX-2 and 241.64 µM for COX-1, indicating strong preferential inhibition. nih.gov Another compound, BS28, also showed a strong preference for COX-2 with an IC₅₀ of 12.46 µM. nih.gov Studies on other heterocyclic systems have also identified potent COX-2 inhibitors, suggesting that this mechanism is a viable avenue for the anti-inflammatory effects of related compounds. rsc.org The anti-inflammatory potential of benzothiazole derivatives has been linked to the modulation of the NF-κB/COX-2/iNOS signaling pathway. nih.gov

Table 2: In Vitro COX-1 and COX-2 Inhibition by select 1,2-Benzothiazine Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| Meloxicam | 267.71 ± 8.1 | 112.67 ± 3.3 | 2.38 |

| BS23 | 241.64 ± 4.2 | 13.19 ± 2.1 | 18.32 |

| BS26 | 128.73 ± 9.1 | 18.20 ± 4.3 | 7.07 |

| BS28 | 95.88 ± 5.7 | 12.46 ± 1.9 | 7.69 |

Data adapted from a study on 1,2-benzothiazine derivatives. nih.gov

Interactions with Thiol Groups in Proteins

The bromoacetyl group is a haloacetyl functional group known to be a reactive electrophile. thermofisher.combroadpharm.com It readily participates in nucleophilic substitution reactions with sulfhydryl (thiol) groups, which are present in the amino acid cysteine. thermofisher.comnih.gov This reaction results in the formation of a stable thioether linkage, effectively alkylating the protein. thermofisher.comgoogle.com

This reactivity is highly selective for sulfhydryl groups, especially under controlled pH conditions. thermofisher.comnih.gov The reaction of a bromoacetyl group with a thiol is a common strategy in bioconjugation for labeling or cross-linking proteins and peptides. broadpharm.comgoogle.comresearchgate.net The specificity of this reaction allows for the targeted modification of cysteine residues within a protein's structure. nih.gov In the context of 5-Bromoacetyl-2-benzothiazolinone, the bromoacetyl moiety provides a mechanism for covalent modification of target proteins that possess reactive cysteine residues in or near their active sites. This irreversible binding can lead to potent and long-lasting inhibition of enzyme function. While the reaction can occur with other nucleophilic amino acid residues if a large excess of the haloacetyl compound is used, it is most efficient with thiols. thermofisher.com

Other Reported Biological Activities in Related Scaffolds (e.g., Anti-inflammatory, Anthelminthic, Anticonvulsant)

The benzothiazole scaffold is a versatile pharmacophore, and its derivatives have been reported to possess a wide spectrum of biological activities beyond enzyme inhibition. benthamscience.comnih.govresearchgate.net

Anti-inflammatory Activity : Numerous studies have confirmed the anti-inflammatory properties of benzothiazole derivatives. ijper.orgfrontiersin.orgstmjournals.inresearchgate.netnih.gov This activity is often attributed to the inhibition of inflammatory mediators like COX-2. stmjournals.inresearchgate.net For instance, certain 2-substituted benzothiazole compounds have been shown to possess anti-inflammatory properties. nih.gov

Anthelminthic Activity : Benzothiazole derivatives have also been investigated for their anthelminthic properties. nih.govijnrd.orgresearchgate.netnih.gov In one study, a series of new benzothiazole derivatives were synthesized and evaluated for their in vitro anthelminthic activity against earthworms, with several compounds showing good activity compared to the standard drug Albendazole. ijnrd.org Another study involving benzothiazole derivatives containing indole moieties also reported significant anthelminthic activity against Pheretima posthuma. researchgate.net

Anticonvulsant Activity : The benzothiazole nucleus is considered a promising scaffold for the development of anticonvulsant therapies. nih.govnih.govmdpi.com Various derivatives have shown efficacy in preclinical models of epilepsy. nih.govresearchgate.netnih.gov For example, a series of benzothiazole derivatives bearing a sulfonamide group were synthesized and showed potent anticonvulsant activity in the maximal electroshock (MES) model in mice. nih.gov Another study on new benzotriazoles substituted with a benzothiazole core also reported anticonvulsant activity in the MES test. mdpi.com The well-known drug Riluzole, which contains a benzothiazole moiety, exhibits an anticonvulsant activity spectrum similar to phenytoin. nih.gov

Structure Activity Relationship Sar Studies in Bromoacetylated Benzothiazole/benzothiazolinone Research

Impact of Substituents on Biological Potency

The biological activity of benzothiazole (B30560) and benzothiazolinone (B8138533) derivatives is profoundly influenced by the nature and position of various substituents on the bicyclic ring system.

Influence of Halogenation Patterns

Halogenation is a key strategy in modulating the pharmacological profile of benzothiazole derivatives. The position and type of halogen atom can significantly affect the compound's potency. For instance, studies on various benzothiazole analogues have shown that the presence of a chloro group at the 5th position of the benzothiazole ring can enhance antibacterial activity. nih.gov In a series of dichlorophenyl-containing chlorobenzothiazoles, the presence of three chlorine atoms was found to be crucial for high anticancer activity against non-small cell lung cancer cell lines. informahealthcare.com

While direct studies on 5-bromoacetyl-2-benzothiazolinone are scarce, research on related structures, such as 1-benzyl-5-bromoindolin-2-ones, highlights the importance of the bromo substituent. These compounds have demonstrated notable anticancer activity against breast cancer cell lines (MCF-7). mdpi.comnih.gov The presence of the bromine atom, an electron-withdrawing group, can alter the electronic distribution of the molecule, potentially enhancing its interaction with biological targets. SAR studies on benzothiazole-phenyl analogs also indicate that trifluoromethyl groups, another type of halogen-containing substituent, are well-tolerated by target enzymes. researchgate.netnih.gov

Effects of Heterocyclic Annulation (e.g., Thiazole (B1198619), Pyrazole, Pyrimidine (B1678525) Rings)

The fusion or linkage of additional heterocyclic rings to the benzothiazole/benzothiazolinone core is a common strategy to create novel chemical entities with enhanced biological activities. The annulation of rings such as thiazole, pyrazole, and pyrimidine can significantly impact the molecule's steric and electronic properties, leading to improved potency and target selectivity.

For example, the synthesis of thiazolidin-4-one derivatives of benzothiazole has yielded compounds with potent antibacterial activity. nih.gov Similarly, the combination of a pyrrolidine-2-one ring with a benzothiazole nucleus has been shown to improve antimicrobial efficacy. nih.gov In the realm of anticancer research, the linkage of a 4-arylthiazole moiety to a 1-benzyl-5-bromoindolin-2-one scaffold through a hydrazone linker resulted in compounds with significant anticancer activity. mdpi.comnih.gov The development of benzothiazole derivatives incorporating a pyrimidine ring has also been explored for creating novel antimicrobial agents. researchgate.net

The order of photostability for some benzothiazole derivatives with different heterocyclic substitutions has been observed as thiophene (B33073) > pyrrole (B145914) > furan (B31954) derivatives, which is a crucial factor for compounds intended for topical applications. semanticscholar.org

Role of the Bromoacetyl Moiety and its Transformations in Reactivity and Bioactivity

The bromoacetyl group is a key pharmacophore that plays a crucial role in the reactivity and bioactivity of the parent molecule. This group is a potent electrophile and can react with nucleophilic residues, such as cysteine, histidine, and lysine (B10760008), in the active sites of enzymes and other protein targets. This covalent modification can lead to irreversible inhibition of the target, often resulting in high potency.

While direct evidence for 5-bromoacetyl-2-benzothiazolinone is not available, the synthesis of related compounds like 5-(2-bromoacetyl)-2-hydroxybenzaldehyde (B115002) as an intermediate for pharmaceuticals highlights the synthetic accessibility and importance of the bromoacetyl group. patsnap.com The reactivity of the α-haloketone in the bromoacetyl moiety is central to the mechanism of action for many such compounds. For instance, α-chloroketones are used to synthesize benzothiazolo[3,2-a]pyrimidine-thiazole conjugates with demonstrated biological activities. researchgate.net The transformation of the bromoacetyl group, for instance, through reaction with a thiourea (B124793) to form a thiazole ring, is a common strategy to generate libraries of bioactive compounds.

Pharmacophore Modeling and Identification of Essential Structural Features for Activity

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for a molecule to exert a specific biological activity. For benzothiazole-based inhibitors of heat shock protein 90 (Hsp90), a known anticancer target, pharmacophore models have identified key structural features necessary for activity. These often include an aromatic ring, a cationic center, and the benzothiazole moiety itself. nih.gov

For antibacterial benzothiazole derivatives, SAR studies have revealed that electronic and lipophilic factors of an attached phenyl ring significantly influence their antimicrobial activity. informahealthcare.com In the context of 5-bromoacetyl-2-benzothiazolinone, a pharmacophore model would likely highlight the importance of the bromoacetyl group as a key interaction point for covalent bonding, the benzothiazolinone core as a scaffold providing the correct orientation, and the potential for hydrogen bonding from the lactam function.

Correlations Between Chemical Modifications and Efficacy Profiles Across Different Biological Assays

Systematic chemical modifications of the benzothiazole scaffold and the subsequent evaluation of these new derivatives in a variety of biological assays allow for the establishment of clear correlations between structure and activity. For instance, in a study of benzamide-based benzothiazole derivatives, certain substitutions led to broad-spectrum antiproliferative activity against a panel of human cancer cell lines. nih.gov

The introduction of specific substituents can also modulate the mechanism of action. For example, in a series of benzothiazole derivatives bearing an amide moiety, the nature of the aryl group substitution determined whether the compounds acted by perturbing the bacterial membrane or by an intracellular mechanism involving DNA binding. informahealthcare.com

The evaluation of N-benzyl-5-bromoindolin-2-one derivatives in different cancer cell lines (MCF-7 breast cancer and A-549 lung cancer) revealed that the sensitivity to the compounds was cell-line dependent. mdpi.comnih.gov This highlights that chemical modifications can not only alter the potency but also the selectivity profile of a compound across different biological targets and disease models.

Data Tables

Table 1: Illustrative Anticancer Activity of Bromo-Substituted Indolin-2-one Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 7c | MCF-7 | 7.17 ± 0.94 | mdpi.com |

| 7d | MCF-7 | 2.93 ± 0.47 | mdpi.com |

| 7d | A-549 | 9.57 ± 0.62 | mdpi.com |

| 12c | A-549 | 12.20 ± 1.54 | mdpi.com |

Table 2: Illustrative Antibacterial Activity of Substituted Benzothiazoles

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 4b (chloro-substituted) | Salmonella typhimurium | 25-50 | nih.gov |

| 4b (chloro-substituted) | Klebsiella pneumoniae | 25-50 | nih.gov |

| 8a (nitro-substituted) | Pseudomonas aeruginosa | 0.09-0.18 | nih.gov |

| 8c (nitro-substituted) | Escherichia coli | 0.09-0.18 | nih.gov |

Computational and Theoretical Approaches in Bromoacetylated Benzothiazole/benzothiazolinone Research

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the time-resolved behavior of ligand-protein complexes at an atomic level. nih.govnih.gov For bromoacetylated benzothiazole (B30560) and its derivatives, MD simulations provide critical insights into the dynamic nature of their interactions with biological targets, which static models like molecular docking alone cannot fully capture. nih.govbiointerfaceresearch.com These simulations model the movements and conformational changes of both the ligand and the protein over time, offering a more realistic representation of the binding event and the stability of the resulting complex. nih.govresearchgate.net

Researchers employ MD simulations to:

Assess Binding Stability: By simulating the complex over nanoseconds, the stability of the ligand in the binding pocket can be evaluated. nih.govbiointerfaceresearch.com The root mean square deviation (RMSD) of the ligand and protein atoms over the simulation trajectory is a key metric; a stable RMSD suggests a stable binding mode. nih.gov

Characterize Intermolecular Interactions: MD simulations allow for a detailed analysis of the persistence and strength of specific interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges, between the benzothiazole derivative and the protein. nih.govnih.govresearchgate.net For instance, simulations can reveal which amino acid residues form the most critical and lasting interactions. nih.gov

Reveal Conformational Changes: Both the ligand and the protein can undergo conformational adjustments upon binding. MD simulations can track these changes, which may be crucial for biological activity. nih.gov

Calculate Binding Free Energies: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to MD simulation trajectories to estimate the binding free energy of the ligand-protein complex, providing a quantitative measure of binding affinity. nih.gov

In a study on benzothiazole-thiazole hybrids as p56lck inhibitors, MD simulations were used to confirm the stability of the ligand-protein complexes. biointerfaceresearch.com The simulations, which included minimization, heating, equilibrium, and production runs, helped to identify a competitive inhibitor by analyzing its stable conformation within the enzyme's active site. biointerfaceresearch.com Similarly, MD simulations of benzothiazole derivatives targeting the p53-MDM2 pathway were conducted for 200 nanoseconds to assess the stability of the complex and its interactions, confirming the potential of these compounds in cancer therapy. nih.gov Short MD simulations have also been effectively used to identify the most important features of interactions in antibody-protein complexes, demonstrating that persistent hydrogen bonds where both residues are stabilized are key contributors to binding. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. allsubjectjournal.comnih.gov This approach is fundamental in medicinal chemistry for understanding how structural modifications influence the potency of drug candidates, thereby guiding the rational design of new, more effective molecules. nih.govwjahr.comresearchgate.net For bromoacetylated benzothiazole research, QSAR studies help to identify the key physicochemical properties and structural features that govern their therapeutic effects. allsubjectjournal.comresearchgate.net

Development of Predictive Models for Biological Activity (e.g., 2D-QSAR, 3D-QSAR)

Predictive QSAR models are developed by correlating molecular descriptors of a set of compounds with their experimentally determined biological activities. These models can be broadly categorized into 2D-QSAR and 3D-QSAR.

2D-QSAR: These models use descriptors that are calculated from the 2D representation of the molecule, such as topological indices, constitutional descriptors, and physicochemical properties like logP. youtube.com Multiple Linear Regression (MLR) is a common statistical method used to build 2D-QSAR models. allsubjectjournal.comresearchgate.net For example, a QSAR study on benzothiazole derivatives with anthelmintic activity successfully used MLR to develop a predictive model with a high squared correlation coefficient (r²) of 0.8004, indicating a strong correlation between the selected descriptors and the observed activity. allsubjectjournal.com Another study on 1,2-benzisothiazol-3-one derivatives as caspase-3 inhibitors also yielded a robust 2D-QSAR model (R² = 0.91) using the stepwise-MLR method. nih.gov

3D-QSAR: These models consider the three-dimensional structure of the molecules and the spatial distribution of their properties. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D-QSAR models. These techniques calculate steric and electrostatic fields around the aligned molecules and correlate these fields with biological activity. The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely enhance or diminish activity. nih.gov While specific 3D-QSAR studies on 5-Bromoacetyl 2-benzothiazolinone are not detailed in the provided context, the methodology is widely applied to heterocyclic compounds to understand the spatial requirements for optimal interaction with a biological target. nih.gov

The development of both 2D and 3D-QSAR models is crucial for creating a comprehensive understanding of the structure-activity landscape of bromoacetylated benzothiazolinone (B8138533) derivatives, enabling the prediction of the activity of novel compounds even before their synthesis. youtube.comnih.gov

Identification of Key Molecular Descriptors (e.g., Steric, Electrostatic, Topological)

A critical step in QSAR modeling is the calculation and selection of molecular descriptors that effectively capture the structural features relevant to biological activity. nih.govresearchgate.net These descriptors quantify various aspects of a molecule's structure and properties.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molar refractivity (MR) and van der Waals volumes. allsubjectjournal.comnih.gov They are important for describing how a ligand fits into the binding site of a receptor.

Electrostatic Descriptors: These describe the electronic properties of a molecule, such as charge distribution, dipole moment, and electronegativity. nih.gov Descriptors like the sum of atomic polarizabilities (S-ap) and total polar surface area (T-psa) fall into this category. allsubjectjournal.com They are crucial for understanding interactions like hydrogen bonds and charge-transfer interactions. nih.gov

Topological Descriptors: These are numerical indices derived from the 2D graph of a molecule, describing its connectivity and branching. They can encode information about molecular size, shape, and flexibility. researchgate.net

Thermodynamic Descriptors: Properties like the heat of formation can also be used as descriptors in QSAR models. researchgate.net

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and include energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. researchgate.net

In a QSAR study of anthelmintic benzothiazole derivatives, descriptors such as ionization potential (IP), sum of atomic polarizabilities (S-ap), total polar surface area (T-psa), density (D), molar refractivity (MR), molecular weight (M.w), and logP(o/w) were calculated to build the model. allsubjectjournal.com For caspase-3 inhibitors, descriptors related to electronegativity, atomic masses, atomic van der Waals volumes, and specific atom-centered fragments were found to be significant. nih.gov

The table below summarizes some of the key molecular descriptors used in QSAR studies of benzothiazole derivatives.

| Descriptor Category | Example Descriptors | Significance in Drug Action | Reference |

| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability, influencing binding site fit. | allsubjectjournal.com |

| Electrostatic | Total Polar Surface Area (T-psa) | Predicts membrane permeability and transport properties. | allsubjectjournal.com |

| Electronic | Ionization Potential (IP) | Pertains to the molecule's ability to donate electrons in interactions. | allsubjectjournal.com |

| Lipophilicity | logP (o/w) | Describes the partitioning between octanol (B41247) and water, a key factor in absorption and distribution. | allsubjectjournal.com |

| Topological | Various indices | Encodes information about molecular connectivity and shape. | researchgate.net |

| Quantum-Chemical | HOMO-LUMO energy gap | Relates to the chemical reactivity and stability of the molecule. | researchgate.net |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Prediction for Lead Optimization

In the process of drug discovery, it is not sufficient for a compound to have high biological activity; it must also possess favorable pharmacokinetic properties. In silico ADMET prediction uses computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of a compound early in the development pipeline. veterinaria.orgresearchgate.net This approach is crucial for lead optimization as it helps to identify and filter out candidates with poor drug-like properties, thereby reducing the time and cost associated with preclinical testing. nih.govwjahr.com

For bromoacetylated benzothiazolinone and related compounds, various ADMET properties are predicted using specialized software and web servers:

Absorption: Prediction of properties like human intestinal absorption (HIA), Caco-2 cell permeability, and adherence to Lipinski's Rule of Five (e.g., molecular weight < 500, logP < 5). nih.govnih.gov For instance, a study on 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives showed that most compounds had a predicted absorption of over 70% and complied with Lipinski's rule, suggesting good drug-likeness. nih.gov

Distribution: Estimation of parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. Identifying potential inhibition of CYP isoforms is important to avoid drug-drug interactions.

Excretion: While less commonly predicted with high accuracy, models can estimate properties related to renal clearance.

Toxicity: Prediction of potential toxicities such as mutagenicity, carcinogenicity, and hepatotoxicity. veterinaria.orgresearchgate.net

In a study designing novel benzothiazole derivatives, extensive in silico ADMET and toxicity evaluations were performed. nih.gov The designed compounds were found to adhere to Lipinski's criteria, indicating favorable oral drug properties. nih.gov Another study on benzothiazole fused with 1,3,4-oxadiazole derivatives used in silico tools to predict ADMET properties, finding that most analogues had a logP value less than five, which suggests good membrane permeability. veterinaria.org

The following table presents a hypothetical in silico ADMET profile for a lead compound based on typical parameters evaluated for benzothiazole derivatives.

| ADMET Property | Predicted Value/Outcome | Implication for Drug Development | Reference |

| Lipinski's Rule of Five | Compliant (0 violations) | Good oral bioavailability is likely. | nih.govnih.gov |

| Human Intestinal Absorption | High (>85%) | The compound is likely well-absorbed from the gut. | nih.gov |

| Blood-Brain Barrier (BBB) Permeation | Low/Non-permeable | Low potential for central nervous system side effects (or indicates poor efficacy for CNS targets). | nih.gov |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of metabolic drug-drug interactions. | nih.gov |

| Mutagenicity (Ames test) | Non-mutagenic | Lower risk of causing genetic mutations. | veterinaria.orgresearchgate.net |

| Hepatotoxicity | Low risk | Reduced likelihood of causing liver damage. | veterinaria.org |

Future Perspectives and Research Directions for Bromoacetylated Benzothiazole/benzothiazolinone Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The future of synthesizing bromoacetylated benzothiazoles and their derivatives lies in the development of novel and sustainable methods that are both efficient and environmentally benign. airo.co.innih.gov Green chemistry principles are becoming increasingly integral to this field, emphasizing the use of safer reagents, minimizing waste, and reducing energy consumption. airo.co.innih.gov

Key areas of exploration include:

Microwave-Assisted and Solvent-Free Reactions: Microwave-assisted organic synthesis offers significant advantages, including shorter reaction times and higher yields. airo.co.in Similarly, solvent-free reactions, where the reactants themselves act as the solvent, reduce the use of hazardous organic solvents. nih.govresearchgate.net

Catalyst Innovation: The development of recyclable and non-toxic catalysts is a major focus. nih.govresearchgate.net This includes the use of solid-supported catalysts, such as silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂), which can be easily separated from the reaction mixture and reused. nih.gov

Recent studies have demonstrated the successful synthesis of benzothiazole (B30560) derivatives using these green approaches. For instance, microwave-assisted methods have yielded benzothiazole derivatives with high purity and in excellent yields (85-95%) for potential anticancer applications. airo.co.in Another approach utilized a mixture of H₂O₂/HCl as a catalyst in ethanol (B145695) at room temperature, achieving excellent yields in just one hour. nih.govresearchgate.net

Design and Synthesis of Advanced Derivatives with Tailored Bioactivity and Selectivity

The versatility of the bromoacetylated benzothiazole scaffold allows for the design and synthesis of advanced derivatives with specific biological targets and improved selectivity. The bromoacetyl group, being a reactive electrophile, can readily react with various nucleophiles, enabling the facile introduction of diverse functionalities.

Future research will likely focus on:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how different substituents on the benzothiazole ring and modifications of the bromoacetyl group influence biological activity is crucial. rsc.orgunife.it This knowledge will guide the rational design of more potent and selective compounds.

Target-Oriented Synthesis: The design of derivatives will be increasingly guided by the specific molecular targets implicated in various diseases. For example, derivatives can be tailored to inhibit specific enzymes like protein kinases or to interact with particular receptors. nih.govnih.govbiointerfaceresearch.com

Fluorinated Derivatives: The introduction of fluorine atoms into the benzothiazole structure can enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity to target receptors. researchgate.netnih.gov

For example, studies have shown that the position and nature of substituents on the benzothiazole ring can significantly impact bioactivity. nih.gov The introduction of a chlorine atom at the 6th position has been shown to increase bioactivity compared to a fluorine substitution at the 5th position. nih.gov

Integration of Multi-Targeting and Hybrid Molecule Strategies